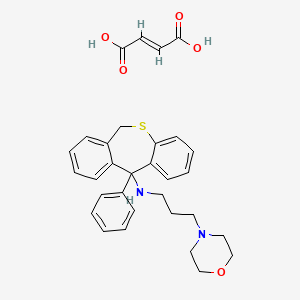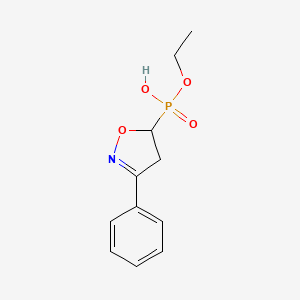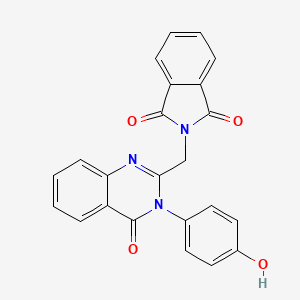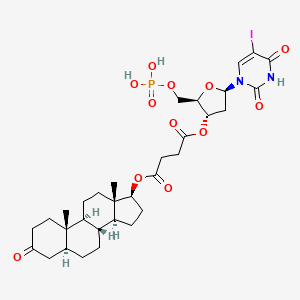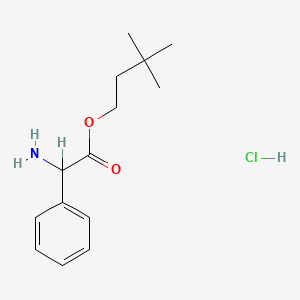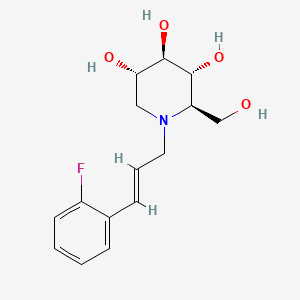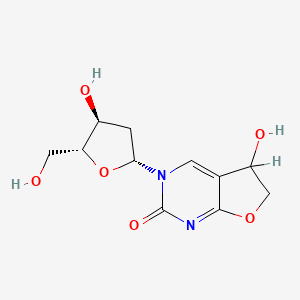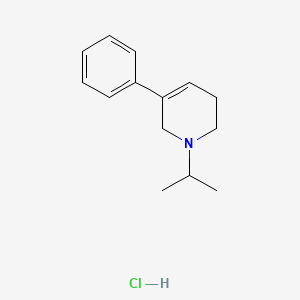
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydro structure and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride, often involves the use of magnetically recoverable catalysts. These catalysts can be separated from the reaction medium using an external magnet, making the process more efficient . The core–shell structure of Fe3O4@KCC-1-npr-NH2 has been employed in the synthesis of tetrahydro di-pyrazolopyridines .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions using robust catalysts and optimized reaction conditions. The use of magnetic nanoparticles as catalysts has been explored for their high surface area and reusability .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce fully saturated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: A simpler derivative of pyridine with similar structural features.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydro structure with a phenyl group makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
109904-46-3 |
|---|---|
Molekularformel |
C14H20ClN |
Molekulargewicht |
237.77 g/mol |
IUPAC-Name |
5-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-12(2)15-10-6-9-14(11-15)13-7-4-3-5-8-13;/h3-5,7-9,12H,6,10-11H2,1-2H3;1H |
InChI-Schlüssel |
JRSYYSWPGBBNOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC=C(C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




